molecular formula C9H9ClN2O B3120046 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- CAS No. 258850-08-7

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-

Cat. No.: B3120046
CAS No.: 258850-08-7
M. Wt: 196.63 g/mol
InChI Key: GPRMHDRJRXITMD-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is a derivative of diazepam, a widely used medication.

Mechanism of Action

Target of Action

It is related to diazepam , a well-known benzodiazepine, which primarily targets gamma-aminobutyric acid (GABA) receptors in the brain. These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability.

Result of Action

Based on its similarity to diazepam , it may have anxiolytic, anticonvulsant, and muscle relaxant effects.

Action Environment

Disclaimer: The information provided here is based on the similarity of this compound to other benzodiazepines, specifically Diazepam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- typically involves the condensation of 2-amino-5-chlorobenzophenone with glycine or its derivatives. The reaction proceeds through cyclization and subsequent chlorination steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its tetrahydro configuration may influence its binding affinity and efficacy at GABA_A receptors, differentiating it from other benzodiazepines .

Properties

IUPAC Name

7-chloro-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-1-2-8-6(3-7)4-11-5-9(13)12-8/h1-3,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRMHDRJRXITMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC(=O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180534
Record name 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258850-08-7
Record name 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258850087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
Reactant of Route 2
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
Reactant of Route 3
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
Reactant of Route 4
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
Reactant of Route 5
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
Reactant of Route 6
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-

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